molecular formula C32H38O5Si2 B14623375 1,3-Bis(tert-butylperoxy)-1,1,3,3-tetraphenyldisiloxane CAS No. 58110-09-1

1,3-Bis(tert-butylperoxy)-1,1,3,3-tetraphenyldisiloxane

Cat. No.: B14623375
CAS No.: 58110-09-1
M. Wt: 558.8 g/mol
InChI Key: FCXCQBFWYQYQTJ-UHFFFAOYSA-N
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Description

1,3-Bis(tert-butylperoxy)-1,1,3,3-tetraphenyldisiloxane is an organic peroxide compound known for its use as an initiator in polymerization reactions. This compound is characterized by its high thermal stability and ability to decompose into free radicals, making it valuable in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis(tert-butylperoxy)-1,1,3,3-tetraphenyldisiloxane typically involves the reaction of tert-butyl hydroperoxide with a suitable silicon-containing precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the peroxide linkage.

Industrial Production Methods

Industrial production of this compound involves large-scale reactions in specialized reactors designed to handle the exothermic nature of peroxide formation. The process includes careful temperature control and the use of stabilizers to prevent premature decomposition.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(tert-butylperoxy)-1,1,3,3-tetraphenyldisiloxane primarily undergoes decomposition reactions, where it breaks down into free radicals. These radicals can initiate polymerization reactions, making the compound useful as a polymerization initiator.

Common Reagents and Conditions

The decomposition of this compound is typically induced by heat or the presence of metal ions, which act as catalysts. The reaction conditions often involve elevated temperatures to ensure complete decomposition and efficient radical formation.

Major Products Formed

The major products formed from the decomposition of this compound include tert-butyl radicals and various silicon-containing fragments. These radicals can further react with monomers to form polymers.

Scientific Research Applications

1,3-Bis(tert-butylperoxy)-1,1,3,3-tetraphenyldisiloxane has several applications in scientific research:

    Chemistry: Used as an initiator in the polymerization of various monomers, including styrene and polyethylene.

    Biology: Employed in the study of radical-induced biological processes and oxidative stress.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to generate radicals.

    Industry: Utilized in the production of cross-linked polymers and as a curing agent in the manufacturing of rubber and plastics.

Mechanism of Action

The mechanism of action of 1,3-Bis(tert-butylperoxy)-1,1,3,3-tetraphenyldisiloxane involves the homolytic cleavage of the peroxide bond, resulting in the formation of free radicals. These radicals can initiate chain reactions in polymerization processes or interact with other molecules to induce chemical changes. The molecular targets include unsaturated monomers and other reactive species.

Comparison with Similar Compounds

Similar Compounds

    1,1-Bis(tert-butylperoxy)-3,3,5-trimethylcyclohexane: Another organic peroxide used as a polymerization initiator.

    Bis(tert-butylperoxy isopropyl) benzene peroxide: Commonly used in polymerization and cross-linking processes.

Uniqueness

1,3-Bis(tert-butylperoxy)-1,1,3,3-tetraphenyldisiloxane is unique due to its silicon-containing structure, which imparts additional thermal stability compared to other organic peroxides. This makes it particularly valuable in high-temperature applications and processes requiring prolonged radical generation.

Properties

CAS No.

58110-09-1

Molecular Formula

C32H38O5Si2

Molecular Weight

558.8 g/mol

IUPAC Name

tert-butylperoxy-[tert-butylperoxy(diphenyl)silyl]oxy-diphenylsilane

InChI

InChI=1S/C32H38O5Si2/c1-31(2,3)33-35-38(27-19-11-7-12-20-27,28-21-13-8-14-22-28)37-39(36-34-32(4,5)6,29-23-15-9-16-24-29)30-25-17-10-18-26-30/h7-26H,1-6H3

InChI Key

FCXCQBFWYQYQTJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)O[Si](C3=CC=CC=C3)(C4=CC=CC=C4)OOC(C)(C)C

Origin of Product

United States

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